Cas no 1805246-48-3 (3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine)

3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine
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- インチ: 1S/C8H8BrF2NO/c1-4-3-5(9)6(7(10)11)12-8(4)13-2/h3,7H,1-2H3
- InChIKey: NTJWWGDMRYZHOM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(N=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A020005998-500mg |
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine |
1805246-48-3 | 97% | 500mg |
$931.00 | 2022-04-01 | |
Alichem | A020005998-1g |
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine |
1805246-48-3 | 97% | 1g |
$1,797.60 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 関連文献
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-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridineに関する追加情報
Introduction to 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine (CAS No. 1805246-48-3)
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine, identified by the CAS number 1805246-48-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The structural features of this molecule, particularly the presence of a bromo substituent, a difluoromethyl group, a methoxy group, and a methyl group at specific positions on the pyridine ring, contribute to its unique chemical properties and potential applications.
The synthesis and application of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine have been explored in several cutting-edge research studies. One of the most notable areas of interest is its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The bromo substituent makes this compound a valuable building block for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The incorporation of difluoromethyl groups into molecular structures often enhances metabolic stability, bioavailability, and binding affinity. In the case of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine, the difluoromethyl group at the 2-position is strategically positioned to influence the electronic properties of the pyridine ring, making it an attractive scaffold for developing novel therapeutic agents.
The methoxy and methyl groups in 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine further contribute to its chemical diversity and reactivity. These groups can participate in various chemical transformations, allowing for the introduction of additional functional moieties that may enhance pharmacological activity. For instance, the methoxy group can be oxidized or deuterated, while the methyl group can be replaced or modified through halogenation or alkylation reactions.
In the realm of drug discovery, 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine has been investigated for its potential role in addressing various therapeutic challenges. Researchers have explored its derivatives as candidates for treating neurological disorders, infectious diseases, and cancer. The pyridine core is a common motif in many drugs targeting central nervous system disorders, and modifications at specific positions on this ring can lead to compounds with enhanced efficacy and reduced side effects.
The bromo substituent at the 3-position of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine serves as a versatile handle for further chemical manipulation. This allows chemists to introduce a wide range of functional groups through palladium-catalyzed reactions, including arylations and alkylations. Such transformations are essential for generating libraries of compounds that can be screened for biological activity.
One particularly intriguing application of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved outcomes for patients. The structural features of this compound make it a promising candidate for such applications.
The growing interest in fluorinated pyridines has also been driven by their favorable pharmacokinetic properties. Fluorine atoms can influence drug absorption, distribution, metabolism, and excretion (ADME), making them valuable tools in drug optimization. The presence of two fluorine atoms in 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine enhances its lipophilicity and metabolic stability, which are critical factors in drug development.
Another area where 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine has shown promise is in the synthesis of antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting viral enzymes or interactions can prevent infection or reduce viral load. The compound's ability to undergo further functionalization makes it a versatile scaffold for designing molecules that disrupt viral replication cycles.
In conclusion,3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine (CAS No. 1805246-48-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the bromo substituent, difluoromethyl group, methoxy group, and methyl group, make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. The ongoing research into this compound underscores its importance as a building block in modern medicinal chemistry.
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